molecular formula C17H26N2O4S B3387954 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid CAS No. 854357-46-3

5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid

Cat. No. B3387954
CAS RN: 854357-46-3
M. Wt: 354.5 g/mol
InChI Key: ONVBYGSYSFIRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid, also known as DESMBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in the body, while histone deacetylase is an enzyme that plays a role in the regulation of gene expression. By inhibiting these enzymes, this compound may have a variety of effects on the body, including the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and to reduce the production of inflammatory cytokines. Additionally, this compound has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential as an anti-inflammatory agent and has been found to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been extensively studied, which means that there is a large body of research available on its properties and potential applications. However, there are also some limitations to the use of this compound in lab experiments. For example, it may have off-target effects that could complicate the interpretation of results. Additionally, it may not be effective in all experimental systems, which could limit its usefulness in certain contexts.

Future Directions

There are several future directions for research on 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid. One area of interest is the development of novel therapeutic applications for the compound. For example, it may be possible to use this compound as an anticancer agent or to develop it as a treatment for inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects. Finally, it may be possible to develop new synthetic analogs of this compound that have improved properties and potential therapeutic applications.

Scientific Research Applications

5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid has been widely used in scientific research due to its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has been found to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

5-(diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-19(5-2)24(22,23)14-6-7-16(15(12-14)17(20)21)18-10-8-13(3)9-11-18/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVBYGSYSFIRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168794
Record name 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854357-46-3
Record name 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854357-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 3
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 5
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 6
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.